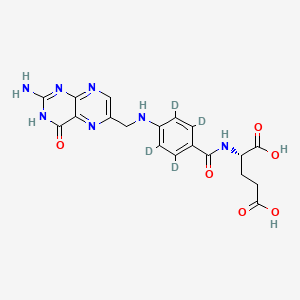

10-Formylfolic acid-d4

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-ALIZGMTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747819 | |

| Record name | N-[4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171777-72-3 | |

| Record name | N-[4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Role of 10-Formylfolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of 10-formylfolic acid and its reduced, biologically active derivative, 10-formyltetrahydrofolate (10-CHO-THF). While 10-formylfolic acid itself exhibits limited direct bioactivity in mammalian systems, its role as a potent inhibitor of dihydrofolate reductase (DHFR) and its conversion by gut microbiota into usable folate forms underscore its importance. The core of one-carbon metabolism revolves around 10-CHO-THF, an indispensable cofactor in the de novo synthesis of purines and a key player in amino acid metabolism. This guide will dissect the metabolic pathways involving 10-CHO-THF, present available quantitative data, detail relevant experimental methodologies, and provide visual representations of the key processes to facilitate a comprehensive understanding for researchers in drug development and the life sciences.

Introduction: The Distinction Between 10-Formylfolic Acid and 10-Formyltetrahydrofolate

It is critical to distinguish between 10-formylfolic acid and its biologically active form, 10-formyltetrahydrofolate (10-CHO-THF). 10-formylfolic acid is the oxidized form and is not directly usable by mammalian cells in one-carbon transfer reactions. In fact, evidence suggests that 10-formylfolic acid must first be metabolized by enteric bacteria to a bioactive form to be utilized by the vertebrate host.[1] Conversely, 10-CHO-THF is a central intermediate in folate-mediated one-carbon metabolism, carrying a formyl group that is essential for various biosynthetic pathways.

The Central Role of 10-Formyltetrahydrofolate in One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that are fundamental to cellular proliferation, differentiation, and survival. These pathways are responsible for the transfer of one-carbon units in various oxidation states. 10-CHO-THF is a key carrier of the most oxidized one-carbon unit, the formyl group.

De Novo Purine Synthesis

The most significant role of 10-CHO-THF is its contribution to the de novo synthesis of purine nucleotides, which are the building blocks of DNA and RNA. This pathway is particularly crucial for rapidly proliferating cells, including cancer cells. 10-CHO-THF serves as the one-carbon donor in two critical steps of the purine biosynthesis pathway:

-

Glycinamide Ribonucleotide (GAR) Transformylase (GART): This enzyme utilizes 10-CHO-THF to formylate GAR, producing formylglycinamide ribonucleotide (FGAR). This is the third step in the de novo purine synthesis pathway.

-

5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): In the penultimate step of the pathway, AICAR transformylase uses 10-CHO-THF to formylate AICAR, yielding 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).

Amino Acid Metabolism

10-CHO-THF is interconvertible with other tetrahydrofolate derivatives that are crucial for amino acid metabolism. For instance, 10-CHO-THF can be synthesized from serine and glycine metabolism via the formation of 5,10-methylenetetrahydrofolate, which is then oxidized. This interconnectivity places 10-CHO-THF at a critical juncture between nucleotide and amino acid biosynthesis.

The Bioactivation of Folic Acid and the Role of Gut Microbiota

The synthetic form of folate, folic acid, requires reduction to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR) to become biologically active.[2] Human-residential bifidobacteria are known to produce folate, suggesting a potential for the gut microbiota to contribute to the host's folate status.[3] The folate biosynthesis pathway has been identified in various gut commensals, including Bifidobacterium species.[4][5] These bacteria possess the genetic machinery to synthesize folate de novo, which can then be absorbed by the host. Furthermore, gut bacteria can utilize breakdown products of folic acid to synthesize new folate.

10-Formylfolic Acid as a Dihydrofolate Reductase Inhibitor

While not a direct participant in one-carbon transfer, 10-formylfolic acid has been identified as a potent natural inhibitor of dihydrofolate reductase (DHFR).[6][7] DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a necessary step for the regeneration of the folate cofactors required for nucleotide synthesis. By inhibiting DHFR, 10-formylfolic acid can disrupt DNA synthesis and repair, a mechanism that is exploited by antifolate cancer drugs like methotrexate.

Quantitative Data

A comprehensive understanding of the biological role of 10-formylfolic acid and its derivatives requires quantitative data on enzyme kinetics and cellular concentrations. The following tables summarize the available data.

| Enzyme | Substrate | Organism/Tissue | K_m (µM) | V_max (µmol/min/mg) | Reference |

| AICAR Transformylase | 10-Formyltetrahydrofolate | Candidatus Liberibacter asiaticus | 146.6 | 0.95 | [8] |

| AICAR Transformylase | 10-Formyldihydrofolate | Human T-cell leukemia (Jurkat) | 5.3 | N/A | [9] |

| Analyte | Biological Matrix | Normal Range | Reference |

| 10-Formyltetrahydrofolate | Rat Bile | 321 ± 179 ng/hr (excretion rate) | [10] |

Experimental Protocols

Spectrophotometric Assay for Dihydrofolate Reductase (DHFR) Activity and Inhibition

This protocol is adapted from commercially available kits and can be used to assess the inhibitory potential of compounds like 10-formylfolic acid on DHFR activity.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm, which is directly proportional to the enzyme's activity.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Inhibitor solution (e.g., 10-formylfolic acid dissolved in a suitable solvent)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the inhibitor at various concentrations. Include a control with no inhibitor.

-

Initiate the reaction by adding the DHFR enzyme to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

To determine the IC_50 value, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC_50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (K_i), perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Quantification of 10-Formyltetrahydrofolate in Mammalian Cells by HPLC

This protocol provides a general framework for the quantification of 10-CHO-THF in cell extracts using High-Performance Liquid Chromatography (HPLC).

Principle: Cellular folates are extracted and stabilized. The different folate species are then separated by reverse-phase HPLC and detected, often by UV or fluorescence detectors, or more specifically by mass spectrometry (LC-MS).

Materials:

-

Cultured mammalian cells

-

Extraction Buffer (e.g., methanol-based buffer containing an antioxidant like ascorbic acid)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase (e.g., a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol)

-

10-Formyltetrahydrofolate standard

-

Internal standard

Procedure:

-

Cell Lysis and Extraction:

-

Harvest cultured cells and wash with cold PBS.

-

Lyse the cells in ice-cold extraction buffer. The buffer should contain an antioxidant to prevent folate degradation.

-

Centrifuge to pellet cell debris and collect the supernatant containing the folate extracts.

-

-

HPLC Analysis:

-

Inject a known volume of the cell extract onto the HPLC column.

-

Elute the folates using a suitable mobile phase gradient.

-

Detect the eluting folate species. 10-CHO-THF can be monitored by its characteristic UV absorbance.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of the 10-CHO-THF standard.

-

Identify the 10-CHO-THF peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the amount of 10-CHO-THF in the sample by integrating the peak area and comparing it to the standard curve. Normalize the result to the amount of protein or the number of cells in the original sample.

-

Conclusion and Future Directions

10-formylfolic acid and its reduced counterpart, 10-formyltetrahydrofolate, represent two facets of folate biology with distinct yet interconnected roles. While 10-formylfolic acid's primary significance in mammalian systems appears to be its inhibitory effect on DHFR and its reliance on gut microbial bioactivation, 10-CHO-THF is unequivocally a cornerstone of one-carbon metabolism. Its indispensable role in purine synthesis makes it a prime target for therapeutic intervention, particularly in oncology.

Future research should focus on several key areas:

-

Elucidating the specific enzymatic pathways in gut microbiota responsible for the conversion of dietary folates, including 10-formylfolic acid, into bioavailable forms for the host.

-

Determining the precise kinetic parameters of human GAR transformylase and DHFR with their respective 10-formyl folate substrates and inhibitors to refine metabolic models and guide drug design.

-

Developing more sensitive and robust analytical methods for the in vivo quantification of 10-CHO-THF and other folate derivatives to better understand their dynamics in health and disease.

A deeper understanding of the intricate roles of these folate species will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.

References

- 1. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 5. Folate-producing bifidobacteria: metabolism, genetics, and relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of 10-formylfolic acid, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. DHFR dihydrofolate reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of 10-Formylfolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Formylfolic acid, a stable oxidized derivative of folic acid, is a pivotal molecule in one-carbon metabolism and a subject of significant interest in the development of antifolate therapeutics.[1][2] This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of 10-formylfolic acid. Detailed protocols for a robust chemical synthesis route are presented, alongside an exploration of its enzymatic formation in biological systems. This document also outlines rigorous purification and analytical techniques essential for obtaining high-purity 10-formylfolic acid suitable for research and drug development applications. All quantitative data is summarized for clarity, and key experimental workflows are visually represented to facilitate understanding.

Introduction

Folic acid and its derivatives, collectively known as folates, are essential B vitamins that play a critical role in a variety of metabolic processes, including the biosynthesis of nucleotides and the metabolism of amino acids.[1] 10-Formylfolic acid is a key intermediate in these pathways and a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism and a well-established target in cancer therapy.[1][2][3] The ability to synthesize and purify high-quality 10-formylfolic acid is therefore of paramount importance for researchers investigating enzyme kinetics, metabolic pathways, and for the development of novel antifolate drugs.

This guide details the prevalent chemical synthesis method involving the formylation of folic acid and discusses the observed enzymatic formation in vivo. It also provides in-depth experimental protocols and data to aid researchers in the production and characterization of this important compound.

Synthesis of 10-Formylfolic Acid

The synthesis of 10-formylfolic acid can be broadly approached through chemical methods or observed through enzymatic processes in biological systems.

Chemical Synthesis

The most common and straightforward chemical synthesis of 10-formylfolic acid involves the direct formylation of folic acid at the N10 position using concentrated formic acid.[1]

Reaction Scheme:

Folic Acid + HCOOH (conc.) → 10-Formylfolic Acid + H₂O

Experimental Protocol: Chemical Synthesis

This protocol is adapted from established methods for the formylation of folic acid.[4]

Materials:

-

Folic Acid

-

98% Formic Acid[4]

-

Absolute Ethanol

-

Anhydrous Ether

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 g of folic acid in 60 mL of 98% formic acid.[4]

-

Reflux: Heat the mixture to reflux and maintain for 45 minutes.[4]

-

Concentration: After cooling, evaporate the formic acid under reduced pressure until the volume is reduced to approximately 20 mL.[4]

-

Precipitation: Add approximately 150 mL of water to the concentrated solution to precipitate the crude 10-formylfolic acid.[4]

-

Isolation: Collect the tan-yellow solid product by centrifugation or filtration.[4]

-

Washing: Wash the crude product sequentially with a small amount of water, followed by absolute ethanol, and finally with anhydrous ether.[4]

-

Drying: Dry the purified product under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1.0 g Folic Acid | [4] |

| Crude Product Yield | 0.67 g | [4] |

| Product Appearance | Tan-yellow solid | [1] |

Enzymatic Formation (In Vivo Observation)

While a direct, scalable in vitro enzymatic synthesis of 10-formylfolic acid from folic acid is not well-documented, its formation has been observed in biological systems.[2][3] Studies have demonstrated that rat liver slices incubated with radiolabeled folic acid accumulate 10-formylfolic acid, indicating an endogenous enzymatic pathway capable of this conversion.[2][3][5]

Experimental Protocol: Observation of Enzymatic Formation in Rat Liver Slices

This protocol is based on the methodology described by d'Urso-Scott et al.[3]

Materials:

-

Freshly excised rat livers

-

[¹⁴C]folic acid (radiolabeled)

-

Krebs-Ringer bicarbonate buffer

-

Methotrexate (optional, to inhibit DHFR)

-

Ascorbate (or other reducing agent)

-

Sephadex G-15 for gel filtration chromatography

-

DEAE-Sephadex for ion-exchange chromatography

Procedure:

-

Tissue Preparation: Prepare thin slices from freshly excised rat livers.[2]

-

Incubation: Incubate the liver slices in Krebs-Ringer bicarbonate buffer containing [¹⁴C]folic acid. In some experimental setups, methotrexate can be added to inhibit the reduction of folic acid by DHFR.[2]

-

Extraction: After incubation, stop the reaction and extract the folate derivatives. This is typically achieved by boiling the slices in a buffer containing a reducing agent like ascorbate to protect labile folates, followed by homogenization and centrifugation.[2]

-

Purification and Identification:

-

Analysis: Confirm the identity of the formed 10-formylfolic acid by co-chromatography with an authentic standard, spectral analysis, and enzymatic assays.[2]

Purification of 10-Formylfolic Acid

Obtaining high-purity 10-formylfolic acid is critical for its use in research and development. The primary purification method for the chemically synthesized product involves precipitation and washing, as described in the synthesis protocol. For further purification, recrystallization or chromatographic techniques can be employed.

Purification Protocol:

-

Dissolution: Dissolve the crude 10-formylfolic acid in a minimal amount of 98% formic acid.[4]

-

Filtration: Dilute the solution with water and filter to remove any insoluble impurities.[1]

-

Lyophilization/Evaporation: Remove the water and formic acid by lyophilization or evaporation under reduced pressure.[4]

-

Reprecipitation: Repeat the dissolution and filtration steps. Precipitate the purified product from the aqueous formic acid solution by the addition of ether.[4]

-

Final Isolation and Drying: Collect the precipitate by centrifugation or filtration and dry under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 0.1 g Crude 10-Formylfolic Acid | [4] |

| Purified Product Yield | 0.070 g | [4] |

Quality Control and Analytical Methods

The purity and identity of the synthesized 10-formylfolic acid must be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC Parameters for Purity Analysis:

| Parameter | Condition | Reference |

| Column | Accucore C18, 100 x 2.1 mm, 2.6 µm | [6] |

| Mobile Phase A | 0.1% Formic Acid in Water | |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Flow Rate | 0.6 mL/min | |

| Column Temperature | 30°C | [6] |

| Detection Wavelength | 284 nm | [7] |

| Injection Volume | 10 µL | [6] |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of 10-formylfolic acid, particularly in biological matrices.[1]

LC-MS/MS Parameters for Quantitative Analysis:

| Parameter | Condition | Reference |

| LC System | Vanquish Horizon HPLC or equivalent | [6] |

| Mass Spectrometer | TSQ Quantiva tandem mass spectrometer or equivalent | [6] |

| Ionization Mode | Positive Electrospray | [6] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | [1] |

| Limit of Detection (in serum) | As low as 1.2 nmol/L | [1] |

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Caption: Workflow for the chemical synthesis and purification of 10-Formylfolic acid.

Caption: Logical workflow for the observation of enzymatic formation of 10-Formylfolic acid.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of 10-formylfolic acid. The described chemical synthesis protocol offers a reliable and straightforward method for producing this compound, while the in vivo enzymatic formation protocol sheds light on its biological synthesis. The purification and analytical methods outlined are essential for ensuring the high purity required for research and drug development applications. Adherence to these detailed protocols will enable researchers to consistently produce and characterize 10-formylfolic acid for their scientific investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US2632759A - N-10 formyl folic acid and process of preparing the same - Google Patents [patents.google.com]

- 5. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Folic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of folic acid and explores the anticipated effects of deuterium substitution on these characteristics. While specific experimental data for deuterated folic acid derivatives are limited in publicly available literature, this document extrapolates from established principles of deuterium isotope effects on drug molecules to offer a predictive framework for researchers. The guide includes detailed experimental protocols for property determination and visual diagrams to illustrate key metabolic pathways and workflows.

Introduction to Folic Acid and the Role of Deuteration

Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical precursor for the biosynthesis of nucleotides and the remethylation of homocysteine.[1] Its biologically active form, tetrahydrofolate (THF), and its derivatives are essential cofactors in one-carbon transfer reactions necessary for DNA synthesis, repair, and methylation.[2][3]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy increasingly employed in drug development to enhance pharmacokinetic profiles.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[6] This can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended drug half-life.[7] While the primary impact of deuteration is on pharmacokinetics, subtle changes in physicochemical properties can also occur.[4][6]

Core Physicochemical Properties

The following sections detail the key physicochemical properties of folic acid, which serve as a baseline for understanding its deuterated analogues. The potential impact of deuteration on each property is also discussed.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid in solution. Folic acid is a polyprotic acid with multiple ionizable groups.[8]

Lipophilicity (LogP) and Distribution Coefficient (LogD)

LogP, the partition coefficient, measures a compound's lipophilicity by quantifying its distribution between an immiscible organic solvent (typically n-octanol) and water.[9] LogD is the distribution coefficient at a specific pH and is more relevant for ionizable compounds in physiological conditions.[10]

Solubility

Solubility is a critical factor for drug absorption and formulation. Folic acid is slightly soluble in water, and its solubility is pH-dependent.[11][12] It is generally insoluble in aqueous solutions below pH 5 but soluble in alkaline solutions.[13]

Stability

Folic acid is sensitive to heat, light, and pH.[13][14][15] It is unstable in acidic solutions and is degraded by UV light.[13][15]

Impact of Deuteration on Physicochemical Properties

The substitution of hydrogen with deuterium can subtly alter a molecule's physicochemical properties.[4] While often minor, these changes can be significant for drug development.

-

pKa: Deuteration can cause slight alterations in pKa values.[4]

-

Lipophilicity: Deuterium is known to have a lower molar volume and can lead to a slight decrease in lipophilicity (lower LogP).[4]

-

Solubility: The effect of deuteration on solubility is not always predictable. However, some studies have shown that deuteration can increase aqueous solubility. For instance, flurbiprofen-d8 showed a 2-fold increase in solubility compared to its non-deuterated counterpart.[6]

-

Stability: The stronger C-D bond can potentially enhance the stability of a molecule at sites prone to chemical degradation, though this effect is generally less pronounced than the impact on metabolic stability.

Quantitative Data Summary

The following tables summarize the available quantitative data for non-deuterated folic acid. As specific data for deuterated folic acid derivatives are not widely available, these values serve as the primary reference point.

Table 1: Physicochemical Properties of Folic Acid

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₁₉H₁₉N₇O₆ | - | [16] |

| Molecular Weight | 441.4 g/mol | - | [1][16] |

| pKa | 4.7, 6.8, 9.0 | 30°C | [8] |

| LogP (estimated) | -0.990 to -1.1 | - | [1][16] |

| Water Solubility | 1.6 mg/L | 25°C | [16] |

| Appearance | Orange-yellow crystalline powder | - | [1][11] |

Signaling and Metabolic Pathways

Folic acid itself is not biologically active. It must be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[1][3] THF is the central molecule that can be converted into various derivatives to carry one-carbon units for essential biosynthetic reactions.[2][3][17]

Caption: Simplified Folic Acid Metabolic Pathway.

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following are standard protocols applicable to both folic acid and its deuterated derivatives.

Determination of pKa by Potentiometric Titration

This method involves monitoring pH changes of a solution upon the incremental addition of a titrant.[18][19]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

-

Preparation: A sample solution (e.g., 1 mM) is prepared.[18] The potentiometer is calibrated using standard buffers.[18]

-

Titration: The solution is placed in a reaction vessel and purged with nitrogen to remove dissolved CO₂.[18] A standardized titrant (e.g., 0.1 M NaOH or HCl) is added in small increments.[18]

-

Measurement: The pH is recorded after each addition, allowing the system to reach equilibrium.[18]

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The inflection points on the curve correspond to the pKa values.[19]

Determination of LogP/LogD by Shake-Flask Method

This is the gold standard method for determining lipophilicity.[9][20]

Methodology:

-

Preparation: n-Octanol and a buffered aqueous phase (e.g., PBS at pH 7.4 for LogD) are mutually saturated by shaking them together for 24 hours.[9][10]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken until equilibrium is reached (e.g., 2 hours).[21]

-

Separation: The mixture is allowed to stand until the two phases completely separate.[21]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.[20][22]

-

Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

This method measures the equilibrium solubility of a compound.[23][24]

Methodology:

-

Preparation: An excess amount of the solid compound is added to a specific buffer or solvent in a vial.[23]

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker or roller) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[25]

-

Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[25][26]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured, typically by HPLC-UV, against a standard curve.[23]

Stability Testing

Stability studies are conducted according to ICH guidelines to assess how a drug substance is affected by environmental factors over time.[27][28]

Methodology:

-

Stress Testing: The compound is subjected to forced degradation under conditions more severe than accelerated testing, such as high temperature (e.g., 50°C, 60°C), high humidity (≥75% RH), oxidation, and photolysis.[29] Hydrolytic stability across a range of pH values is also assessed.[29]

-

Formal Stability Studies: At least three primary batches of the substance are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[27]

-

Analysis: Samples are withdrawn at specified time points and analyzed for degradation products and changes in physical or chemical properties using a validated stability-indicating analytical method.[27]

Conclusion

While the introduction of deuterium into folic acid derivatives is primarily aimed at modulating pharmacokinetic properties through the kinetic isotope effect, it is crucial for researchers to recognize the potential for subtle yet significant alterations in fundamental physicochemical characteristics. The data and protocols presented in this guide provide a foundational framework for the investigation of these novel compounds. Experimental verification of the pKa, lipophilicity, solubility, and stability of each specific deuterated derivative is imperative for successful drug development. The methodologies outlined herein represent the standard for acquiring this critical data, ensuring a comprehensive understanding of the candidate molecule's behavior.

References

- 1. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Folic Acid (PIM 238) [inchem.org]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. mdpi.com [mdpi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Folic acid | 59-30-3 [chemicalbook.com]

- 17. nutripath.com.au [nutripath.com.au]

- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. 6+ Master How to Calculate pKa: A Quick Guide [cloudpanel.societyforclassicallearning.org]

- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 21. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. evotec.com [evotec.com]

- 24. creative-biolabs.com [creative-biolabs.com]

- 25. enamine.net [enamine.net]

- 26. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. database.ich.org [database.ich.org]

- 28. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 29. snscourseware.org [snscourseware.org]

10-Formylfolic Acid as a Dihydrofolate Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10-Formylfolic acid has been identified in scientific literature as a potent natural inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway and a key target for various therapeutic agents.[1][2][3] However, its mechanism of action appears to be more complex than that of classical DHFR inhibitors like methotrexate. Experimental evidence suggests that 10-formylfolic acid itself may not be readily transported into mammalian cells and lacks direct bioactivity in certain cancer cell lines.[4] Its reduced metabolite, 10-formyl-7,8-dihydrofolic acid, conversely, demonstrates biological activity.[4] This guide provides a comprehensive overview of the current understanding of 10-formylfolic acid as a DHFR inhibitor, including available quantitative data, detailed experimental protocols for its evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Dihydrofolate Reductase and the Folate Pathway

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA replication, repair, and cell proliferation.[5][6] Consequently, the inhibition of DHFR leads to the depletion of THF, disrupting DNA synthesis and causing cell cycle arrest, particularly in rapidly dividing cells such as cancer cells. This makes DHFR a prime target for anticancer and antimicrobial drugs.[6]

10-Formylfolic Acid: A Putative DHFR Inhibitor

10-Formylfolic acid is a derivative of folic acid that has been described as a potent natural inhibitor of DHFR.[1][2] Unlike the well-characterized synthetic DHFR inhibitor methotrexate, the direct inhibitory activity and cellular effects of 10-formylfolic acid are less understood.

Mechanism of Action: An Evolving Perspective

While early reports highlighted its potent inhibitory potential, subsequent research indicates that 10-formylfolic acid may not function as a direct, potent inhibitor of intracellular DHFR in mammalian systems in the same manner as classical antifolates. Studies on human leukemia (CCRF-CEM) cells have shown that 10-formylfolic acid does not support cell growth in a folate-depleted medium, suggesting it is not readily taken up or metabolized by these cells to a bioactive form.[4] In contrast, its reduced counterpart, 10-formyl-7,8-dihydrofolic acid, was found to be bioactive and could support the growth of these cells, albeit less effectively than 5-formyl-5,6,7,8-tetrahydrofolic acid (leucovorin).[4] This suggests that the in vivo activity of 10-formylfolic acid may be dependent on its metabolic conversion to a reduced, bioactive form, a process that could potentially be carried out by enteric bacteria.[4]

Quantitative Data on DHFR Inhibition

| Compound | Target Enzyme | Enzyme Source | Inhibition Constant (Ki) | IC50 | Reference |

| 10-Formylfolic Acid | Dihydrofolate Reductase | Not Available | Not Available | Not Available | [1][2] |

| 10-Formyl-7,8-dihydrofolic acid | Dihydrofolate Reductase | Human Leukemia (CCRF-CEM) cells | Not Available | Not Available (demonstrated bioactivity) | [4] |

| Methotrexate | Dihydrofolate Reductase | Human | ~1 pM | 4.74 nM |

Note: The bioactivity of 10-formyl-7,8-dihydrofolic acid was determined by its ability to support the growth of CCRF-CEM cells in a folate-depleted medium containing methotrexate.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 10-formylfolic acid and other potential DHFR inhibitors.

DHFR Enzyme Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

-

Purified recombinant DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA, and 10 mM 2-mercaptoethanol

-

Test compound (e.g., 10-formylfolic acid) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHF (e.g., 10 mM in 0.1 M NaOH with 50 mM 2-mercaptoethanol). Protect from light.

-

Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer).

-

Prepare serial dilutions of the test compound and a known inhibitor (e.g., methotrexate) in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound or vehicle control

-

DHFR enzyme solution (final concentration typically in the nanomolar range)

-

-

Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 5-10 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add NADPH solution to each well.

-

Initiate the enzymatic reaction by adding the DHF solution to each well.

-

-

Data Acquisition:

-

Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., CCRF-CEM, HeLa, or A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)

-

Folate-depleted medium (for specific antifolate studies)

-

Test compound (e.g., 10-formylfolic acid)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (growth inhibition 50) or IC50 value.

-

Visualizations

Signaling Pathway: The Central Role of DHFR in Folate Metabolism

References

- 1. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of 10-formylfolic acid, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 10-Formylfolic Acid in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Formylfolic acid, a derivative of folic acid, holds a significant position in the intricate network of one-carbon metabolism. While not a direct intermediate in the primary transfer of one-carbon units, its influence stems from its potent inhibitory effect on dihydrofolate reductase (DHFR), a crucial enzyme for maintaining the pool of reduced folates. This technical guide provides a comprehensive overview of the biosynthesis, metabolic functions, and regulatory implications of 10-formylfolic acid. It delves into the quantitative aspects of its interactions with key enzymes, details relevant experimental protocols for its study, and visually represents its role in metabolic and signaling pathways. Understanding the nuances of 10-formylfolic acid's function is paramount for researchers in cellular metabolism, oncology, and the development of novel therapeutics targeting folate-dependent pathways.

Introduction to 10-Formylfolic Acid and One-Carbon Metabolism

One-carbon metabolism is a fundamental set of biochemical reactions essential for the biosynthesis of purines, thymidylate, and several amino acids. These processes are critical for DNA replication, repair, and methylation. The central carriers of these one-carbon units are derivatives of tetrahydrofolate (THF). 10-Formylfolic acid emerges as a key regulatory molecule within this network. It is a naturally occurring metabolite of folic acid, formed in mammalian tissues such as the liver[1][2][3][4]. Although the precise enzymatic pathway for its direct formation from folic acid is not fully elucidated, its presence and potent bioactivity have significant implications for cellular homeostasis.

The primary significance of 10-formylfolic acid lies in its role as a potent endogenous inhibitor of dihydrofolate reductase (DHFR)[1][2][3][4][5][6][7][8]. DHFR is responsible for the reduction of dihydrofolate (DHF) to THF, a necessary step to replenish the pool of active folate coenzymes. By inhibiting DHFR, 10-formylfolic acid can exert regulatory control over the entire one-carbon metabolism pathway, suggesting a potential feedback mechanism.

Furthermore, the metabolic landscape of 10-formylfolic acid is complex, with its reduced counterpart, 10-formyl-7,8-dihydrofolic acid, exhibiting distinct bioactive properties. This reduced form acts as a substrate for key enzymes in folate metabolism, including aminoimidazole carboxamide ribonucleotide (AICAR) transformylase and DHFR itself[6][8][9]. This duality underscores the intricate regulatory functions of 10-formylfolic acid and its metabolites.

Biochemical Pathways and Enzymatic Interactions

The influence of 10-formylfolic acid on one-carbon metabolism is primarily mediated through its interaction with DHFR and the subsequent activity of its reduced form.

Inhibition of Dihydrofolate Reductase (DHFR)

10-Formylfolic acid is consistently described in the literature as a potent natural inhibitor of DHFR[1][2][3][4][5][6][7][8]. This inhibition blocks the regeneration of THF from DHF, thereby depleting the supply of one-carbon donors for critical biosynthetic pathways. While specific inhibition constants (Ki) or IC50 values for 10-formylfolic acid are not consistently reported in readily available literature, its inhibitory capacity is a key aspect of its biological function. The lack of a precise Ki value in the reviewed literature highlights an area for further investigation.

The Bioactive Role of 10-Formyl-7,8-dihydrofolic Acid

Evidence suggests that 10-formylfolic acid itself may not be the primary bioactive form within the cell for all functions. Its reduced derivative, 10-formyl-7,8-dihydrofolic acid, is a substrate for two key enzymes:

-

Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase: This enzyme catalyzes a crucial step in de novo purine synthesis. 10-formyl-7,8-dihydrofolic acid serves as a substrate for AICAR transformylase, highlighting a direct link to nucleotide biosynthesis[6][8][9][10].

-

Dihydrofolate Reductase (DHFR): Interestingly, 10-formyl-7,8-dihydrofolic acid can also be a substrate for DHFR, which would reduce it to 10-formyltetrahydrofolate, a direct one-carbon donor[9].

This metabolic conversion suggests that the overall impact of 10-formylfolic acid may be a balance between DHFR inhibition and the provision of a substrate for other essential reactions upon its reduction.

Quantitative Data

The following tables summarize the available quantitative data regarding the enzymatic interactions of 10-formylfolic acid and related compounds.

Table 1: Enzyme Kinetic Parameters for DHFR

| Substrate/Inhibitor | Enzyme Source | Parameter | Value | Reference |

| Folic Acid | Rat Liver | Km | 1.8 µM | [11] |

| Folic Acid | Rat Liver | Vmax (relative to DHF) | 850-fold slower | [11] |

| 10-Formylfolic Acid | Rat Liver | Inhibition | Potent Inhibitor | [1][2][3][4] |

Note: A specific Ki value for 10-formylfolic acid is not available in the reviewed literature.

Table 2: Enzyme Kinetic Parameters for AICAR Transformylase

| Substrate | Enzyme Source | Parameter | Observation | Reference |

| 10-Formyl-7,8-dihydrofolic acid | Jurkat cells (Human T-cell leukemia) | Km | Lower Km than 10-formyltetrahydrofolate | [10] |

| 10-Formyl-7,8-dihydrofolic acid | Jurkat cells, Rat bone marrow | Vmax/Km | ~5-fold higher than 10-formyltetrahydrofolate | [10] |

| 10-Formyltetrahydrofolate | Candidatus Liberibacter asiaticus | Km | 146.6 µM | [12] |

| 10-Formyltetrahydrofolate | Candidatus Liberibacter asiaticus | Vmax | 0.95 µmol/min/mg | [12] |

| AICAR | Candidatus Liberibacter asiaticus | Km | 34.81 µM | [12] |

| AICAR | Candidatus Liberibacter asiaticus | Vmax | 0.56 µmol/min/mg | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 10-formylfolic acid.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol allows for the determination of the inhibitory activity of compounds like 10-formylfolic acid on DHFR.

Principle: DHFR activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as DHF is reduced to THF. The rate of this decrease is proportional to DHFR activity.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

10-Formylfolic acid (or other inhibitor)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHFR in assay buffer.

-

Prepare a stock solution of DHF in assay buffer (may require a small amount of NaOH to dissolve, then adjust pH).

-

Prepare a fresh stock solution of NADPH in assay buffer.

-

Prepare a stock solution of 10-formylfolic acid in a suitable solvent (e.g., DMSO) and create a dilution series.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Assay buffer.

-

Negative Control (100% activity): Assay buffer, DHFR, and solvent control (e.g., DMSO).

-

Test Wells: Assay buffer, DHFR, and varying concentrations of 10-formylfolic acid.

-

-

Pre-incubation: Add assay buffer, inhibitor (or solvent), and DHFR to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add NADPH and DHF to all wells to start the reaction.

-

Measurement: Immediately begin kinetic measurement of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each inhibitor concentration relative to the negative control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

Quantification of 10-Formylfolic Acid by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of 10-formylfolic acid in biological samples.

Principle: Liquid chromatography is used to separate 10-formylfolic acid from other components in the sample matrix. Tandem mass spectrometry provides high selectivity and sensitivity for detection and quantification using multiple reaction monitoring (MRM).

Materials:

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

10-Formylfolic acid standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₅-Folic Acid)

-

Solid-phase extraction (SPE) cartridges

-

Sample extraction buffer (e.g., containing antioxidants like ascorbic acid)

Procedure:

-

Sample Preparation:

-

Thaw biological samples (e.g., serum, cell lysates) on ice.

-

Add the internal standard to the sample.

-

Perform protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances and enrich the analyte.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution with Mobile Phases A and B.

-

Detect and quantify 10-formylfolic acid and the internal standard using optimized MRM transitions.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of 10-formylfolic acid in the samples by interpolating their peak area ratios from the standard curve.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships involving 10-formylfolic acid.

Overview of One-Carbon Metabolism and DHFR Inhibition

Caption: Inhibition of DHFR by 10-Formylfolic acid disrupts the folate cycle.

Bioactivation and Subsequent Reactions of 10-Formylfolic Acid

Caption: Metabolic fate of 10-formylfolic acid and its reduced form.

Experimental Workflow for DHFR Inhibition Assay

Caption: Workflow for determining the inhibitory potential of a compound on DHFR.

Interplay with Major Cellular Signaling Pathways

The direct signaling role of 10-formylfolic acid is not well-established. However, by modulating the one-carbon metabolism, it can indirectly influence major signaling pathways like mTOR and AMPK, which are sensitive to cellular nutrient and energy status.

Caption: Indirect influence of 10-formylfolic acid on mTOR and AMPK signaling.

Conclusion and Future Directions

10-Formylfolic acid is a multifaceted molecule with a significant regulatory role in one-carbon metabolism. Its potent inhibition of DHFR positions it as a key endogenous modulator of this essential pathway. The bioactivity of its reduced form, 10-formyl-7,8-dihydrofolic acid, as a substrate for AICAR transformylase and DHFR, adds another layer of complexity to its metabolic influence. For researchers and drug development professionals, a thorough understanding of these interactions is crucial for designing effective therapeutic strategies that target folate metabolism.

Future research should focus on several key areas. Firstly, the definitive elucidation of the enzymatic machinery responsible for the direct synthesis of 10-formylfolic acid from folic acid in mammalian cells is needed. Secondly, precise quantitative characterization of its inhibitory kinetics with DHFR from various species, including humans, would be invaluable. Finally, exploring the direct and indirect signaling consequences of altered 10-formylfolic acid levels will likely reveal novel regulatory networks and potential therapeutic targets. Continued investigation into the nuanced roles of 10-formylfolic acid and its metabolites will undoubtedly advance our understanding of cellular metabolism and its implications for health and disease.

References

- 1. pnas.org [pnas.org]

- 2. Research Portal [scholarship.libraries.rutgers.edu]

- 3. Formation of 10-formylfolic acid, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing of 10-Formylfolic Acid-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of 10-Formylfolic acid-d4, a crucial internal standard for quantitative bioanalytical studies. This document summarizes key product specifications, details relevant experimental protocols, and offers visual workflows to aid in the selection and application of this stable isotope-labeled compound.

Introduction to this compound

This compound is the deuterium-labeled form of 10-Formylfolic acid, a derivative of folic acid. In the realm of clinical and pharmaceutical research, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of analytes in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The four deuterium atoms on the benzoyl ring of this compound impart a mass shift that allows for its clear differentiation from the endogenous, unlabeled analyte, thereby correcting for variability in sample preparation and instrument response.

Commercial Supplier Landscape

A survey of the market reveals several reputable suppliers of this compound. The following tables provide a comparative summary of their product offerings, enabling researchers to make informed procurement decisions based on their specific needs.

Supplier and Product Overview

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |

| LGC Standards (Toronto Research Chemicals) | 10-Formyl Folic Acid-d4 | TRC-F680303 | 461426-41-5 | C₂₀H₁₅D₄N₇O₇ | 473.43 |

| Santa Cruz Biotechnology, Inc. | 10-Formyl Folic Acid-d4 | sc-219503 | 134-05-4 (unlabeled) | C₂₀H₁₅D₄N₇O₇ | 473.43 |

| Pharmaffiliates | 10-Formyl Folic Acid-d4 | PA STI 042860 | 461426-41-5 | C₂₀H₁₅D₄N₇O₇ | 473.43 |

| MedchemExpress | This compound | HY-124350S | 461426-41-5 | C₂₀H₁₅D₄N₇O₇ | 473.43 |

| Cayman Chemical | Folic Acid-d4 | 20515 | 171777-72-3 | C₁₉H₁₅D₄N₇O₆ | 445.42 |

Product Specifications and Availability

| Supplier | Purity | Available Quantities |

| LGC Standards (Toronto Research Chemicals) | >95% (HPLC)[1] | 0.5 mg, 5 mg[2] |

| Santa Cruz Biotechnology, Inc. | Information not readily available | Contact for availability |

| Pharmaffiliates | High Purity[3] | Enquire for availability[3] |

| MedchemExpress | Not specified | Contact for availability |

| Cayman Chemical | ≥99% deuterated forms (d1-d4)[4] | Contact for availability |

Experimental Protocols

The accurate use of this compound as an internal standard necessitates robust and validated experimental protocols. Below is a detailed methodology for the quantitative analysis of folates in biological samples using LC-MS/MS, a common application for this compound.

Protocol: Quantitative Analysis of Folates in Serum by LC-MS/MS

This protocol is adapted from established methods for the analysis of folates in biological matrices.

1. Materials and Reagents:

-

This compound (as internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

-

Centrifuge

-

LC-MS/MS system

2. Sample Preparation:

-

Thawing: Thaw frozen serum samples on ice.

-

Internal Standard Spiking: To 100 µL of serum, add a known concentration of this compound solution.

-

Protein Precipitation: Add 300 µL of methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the folates (including the internal standard) with an appropriate elution solvent (e.g., methanol with 1% formic acid).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

3. LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program to separate the analytes of interest.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the sourcing and application of this compound.

Caption: A workflow for selecting a commercial supplier of this compound.

Caption: A simplified diagram of the one-carbon metabolism pathway.

Conclusion

The selection of a suitable commercial supplier for this compound is a critical step in ensuring the reliability and accuracy of quantitative research. By carefully evaluating product specifications, understanding the necessary experimental protocols, and visualizing the associated workflows, researchers can confidently source and utilize this essential internal standard in their studies. This guide serves as a foundational resource to streamline this process for professionals in the scientific and drug development communities.

References

Technical Guide: 10-Formylfolic Acid-d4 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key quality attributes of 10-Formylfolic acid-d4, a deuterated analog of 10-Formylfolic acid. The information presented is a compilation of data from various suppliers and relevant analytical methodologies. It is intended to serve as a reference for researchers and professionals in drug development and other scientific fields.

Quantitative Data Summary

The following tables summarize the typical physical and chemical properties of this compound. Note that the exact values may vary between different lots and suppliers.

Table 1: General Properties

| Property | Value | Source |

| Chemical Name | N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic acid | LGC Standards[1] |

| CAS Number | 461426-41-5 | Pharmaffiliates[2][3] |

| Unlabeled CAS Number | 134-05-4 | SCBT[4][5], LGC Standards[1] |

| Molecular Formula | C₂₀H₁₅D₄N₇O₇ | SCBT[4], Pharmaffiliates[2][3] |

| Molecular Weight | 473.43 | SCBT[4], Pharmaffiliates[2][3] |

Table 2: Physicochemical Properties

| Property | Specification |

| Appearance | Off-White to Yellow Solid |

| Purity (by HPLC) | ≥90% |

| Deuterium Incorporation | ≥98% |

| Storage Temperature | 2-8°C |

| Melting Point | >193°C (decomposed)[6] |

Experimental Protocols

The following are representative protocols for the analysis of this compound. These methods are based on established analytical techniques for folic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the compound and to identify any related impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

This method confirms the identity of the compound and determines the level of deuterium incorporation.

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

-

Flow Rate: 0.3 mL/min.

-

Ionization: Electrospray Ionization (ESI), positive or negative mode.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

-

MRM Transitions: Monitoring the parent-to-daughter ion transitions for both the deuterated and non-deuterated forms. For folic acid-d4, the transition m/z 446.2 → 299.1 has been used.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Analysis: The spectrum is analyzed for the characteristic chemical shifts and coupling constants of the protons in the molecule. The absence of signals in the deuterated positions of the benzoyl ring confirms the isotopic labeling.

Mandatory Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like this compound.

References

The Emerging Role of 10-Formyl-7,8-Dihydrofolic Acid in Mammalian Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactivity of 10-formyl-7,8-dihydrofolic acid (10-CHO-DHF) in mammalian cells. As a derivative of folic acid, 10-CHO-DHF plays a significant role in one-carbon metabolism, a network of biochemical reactions essential for the biosynthesis of nucleotides and amino acids. This document summarizes the current understanding of its metabolic functions, interaction with key enzymes, and its impact on cell proliferation, particularly in the context of cancer biology and antifolate therapies.

Introduction to 10-Formyl-7,8-Dihydrofolic Acid

10-Formyl-7,8-dihydrofolic acid is a folate derivative that has been identified as a bioactive molecule in mammalian cells[1]. It is structurally similar to other folates and participates in the intricate network of one-carbon metabolism. This pathway is crucial for cellular proliferation and is a key target for various chemotherapeutic agents[2]. The presence and biological activity of 10-CHO-DHF have been particularly noted in human leukemia cells, suggesting its potential importance in cancer metabolism[1].

Bioactivity and Cellular Proliferation

Studies have demonstrated that 10-CHO-DHF can support the growth of mammalian cells, specifically the human leukemia cell line CCRF-CEM, in a folate-depleted environment[1]. This indicates that mammalian cells can utilize 10-CHO-DHF as a source of one-carbon units necessary for biosynthesis and proliferation. However, its potency in promoting cell growth is reported to be less than that of 5-formyl-5,6,7,8-tetrahydrofolic acid[1].

Interaction with Key Metabolic Enzymes

The bioactivity of 10-CHO-DHF is intrinsically linked to its interaction with key enzymes in the folate pathway. It serves as a substrate for two critical enzymes: aminoimidazole carboxamide ribotide (AICAR) transformylase and dihydrofolate reductase (DHFR)[1].

AICAR Transformylase

AICAR transformylase is a crucial enzyme in the de novo purine biosynthesis pathway. Research has shown that 10-CHO-DHF is utilized as a substrate by AICAR transformylase in Jurkat (human T-cell leukemia) cells and rat bone marrow[3]. Notably, 10-CHO-DHF exhibits a kinetic advantage over 10-formyl-tetrahydrofolate (10-CHO-THF) with these mammalian enzymes, demonstrating an approximately 5-fold lower Michaelis constant (Km)[3]. This suggests a higher binding affinity of the enzyme for 10-CHO-DHF.

Dihydrofolate Reductase (DHFR)

DHFR is the primary target of the widely used antifolate drug, methotrexate. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital step in maintaining the cellular pool of reduced folates. 10-CHO-DHF has been shown to be a substrate for DHFR[1]. In Escherichia coli, DHFR utilizes 10-CHO-DHF with a catalytic efficiency (kcat/Km) approximately one-third of that for its canonical substrate, DHF[4][5]. While specific kinetic data for mammalian DHFR with 10-CHO-DHF is not yet fully available, its role as a substrate suggests a complex interplay in cellular folate metabolism, especially under conditions of DHFR inhibition by drugs like methotrexate.

Quantitative Data on Enzyme Interactions

The following table summarizes the available quantitative data on the interaction of 10-CHO-DHF with key metabolic enzymes. It is important to note that detailed kinetic parameters for mammalian enzymes are still an active area of research.

| Enzyme | Organism/Cell Line | Substrate/Inhibitor | Parameter | Value | Reference |

| AICAR Transformylase | Jurkat cells, Rat bone marrow | 10-CHO-DHF | Km | ~5-fold lower than 10-CHO-THF | [3] |

| Dihydrofolate Reductase (DHFR) | Escherichia coli | 10-CHO-DHF | kcat/Km | ~33% of DHF | [4][5] |

| AICAR Transformylase (PurH) | Escherichia coli | 10-CHO-DHF | kcat/Km | Less efficient than 10-CHO-THF | [4][5] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the bioactivity of 10-CHO-DHF.

Synthesis and Purification of 10-Formyl-7,8-Dihydrofolic Acid

A common method for the synthesis of 10-CHO-DHF involves the formylation of folic acid to produce 10-formylfolic acid, followed by a reduction step.

Protocol for Synthesis of 10-Formylfolic Acid (Precursor):

-

Reaction Setup: Dissolve 0.5 g of folic acid in 10-20 mL of concentrated formic acid[6].

-

Reflux: Heat the mixture to reflux for one to two hours[6].

-

Precipitation: Cool the reaction mixture and dilute it with water to precipitate the crude product[6].

-

Filtration: Filter the solution to collect the tan-yellow solid, which is crude 10-formylfolic acid[6].

-

Purification: The crude product can be further purified by dissolving it in a minimal amount of formic acid, filtering any insoluble impurities, and re-precipitating with water[6].

Note: The subsequent reduction of 10-formylfolic acid to 10-formyl-7,8-dihydrofolic acid requires specific reducing agents and controlled reaction conditions, which should be optimized based on available literature.

Cell Proliferation Assay

The effect of 10-CHO-DHF on cell growth can be assessed using various standard proliferation assays.

General Protocol using CCRF-CEM cells:

-

Cell Culture: Culture CCRF-CEM cells in a folate-depleted medium supplemented with methotrexate to inhibit endogenous DHFR activity[1].

-

Treatment: Add varying concentrations of 10-CHO-DHF to the cell cultures. Include a positive control (e.g., 5-formyl-5,6,7,8-tetrahydrofolic acid) and a negative control (no folate supplement)[1].

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

-

Viability Assessment: Determine cell viability using a suitable method, such as the MTT or MTS assay.

-

Data Analysis: Plot cell viability against the concentration of 10-CHO-DHF to determine the dose-response relationship.

Enzyme Activity Assays

DHFR Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, and the DHFR enzyme.

-

Initiation: Start the reaction by adding 10-CHO-DHF as the substrate.

-

Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation.

AICAR Transformylase Activity Assay:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, AICAR, and the AICAR transformylase enzyme.

-

Initiation: Start the reaction by adding 10-CHO-DHF as the formyl donor.

-

Monitoring: The formation of the product, formyl-AICAR (FAICAR), can be monitored spectrophotometrically at a specific wavelength.

-

Calculation: Determine the enzyme activity based on the rate of product formation.

HPLC Analysis of Intracellular Folates

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of different folate derivatives within cells.

General Protocol:

-

Cell Lysis: Harvest cells and lyse them to release intracellular contents.

-

Sample Preparation: Treat the cell lysate to stabilize the folates and remove interfering substances. This may involve the use of reducing agents and solid-phase extraction.

-

HPLC Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a suitable mobile phase (e.g., a mixture of phosphate buffer and acetonitrile) to separate the different folate species.

-

Detection: Use a diode array detector (DAD) or a fluorescence detector to identify and quantify the folate derivatives based on their retention times and spectral properties.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of 10-CHO-DHF and a general workflow for assessing its bioactivity.

Caption: Metabolic pathway of 10-CHO-DHF in one-carbon metabolism.

Caption: Experimental workflow for assessing 10-CHO-DHF bioactivity.

Conclusion and Future Directions

10-Formyl-7,8-dihydrofolic acid is an emerging player in the complex landscape of mammalian folate metabolism. Its ability to support cell growth and its interaction with key enzymes like AICAR transformylase and DHFR underscore its biological significance. The kinetic advantage of 10-CHO-DHF with mammalian AICAR transformylase suggests a potential regulatory role in purine biosynthesis.

Further research is warranted to fully elucidate the bioactivity of 10-CHO-DHF. Specifically, detailed kinetic studies with purified mammalian enzymes are needed to establish precise Km, kcat, and Ki values. Quantitative analysis of its impact on the proliferation of a broader range of mammalian cell lines, including both cancerous and non-cancerous lines, will provide a more complete picture of its cellular effects. A deeper understanding of the regulation of its intracellular levels and its interplay with other folate species will be critical in evaluating its potential as a therapeutic target or a modulator of antifolate drug efficacy. The development of more specific and robust analytical methods for its quantification in biological samples will be instrumental in advancing these research efforts.

References

- 1. researchgate.net [researchgate.net]